2-(2-Fluoro-5-methoxyphenyl)acetic acid

Overview

Description

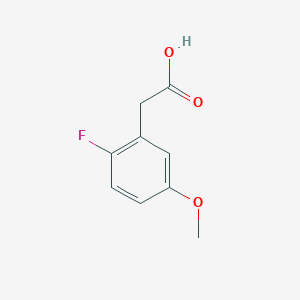

2-(2-Fluoro-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorination and methoxylation reactions on a suitable phenyl precursor, followed by carboxylation to introduce the acetic acid group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

2-(5-Fluoro-2-methoxyphenyl)acetic acid: This compound has a similar structure but with different positions of the fluoro and methoxy groups.

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid: This compound contains a trifluoromethoxy group instead of a methoxy group.

Uniqueness: 2-(2-Fluoro-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(2-Fluoro-5-methoxyphenyl)acetic acid is an organic compound characterized by its unique structural features, including a fluoro and methoxy group on a phenyl ring, linked to an acetic acid moiety. This compound has garnered attention in biological research due to its potential interactions with various molecular targets, including enzymes and receptors. This article explores the biological activity of this compound, summarizing key findings from scientific literature and presenting relevant data tables and case studies.

- Molecular Formula : C9H9FO3

- Molecular Weight : 188.17 g/mol

- Structure : The presence of the fluoro and methoxy groups significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluoro and methoxy substituents modulate the compound's binding affinity and specificity towards various receptors and enzymes. Notably, it has been shown to be involved in enzyme inhibition and receptor binding studies, suggesting potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, studies have demonstrated its inhibitory effects on certain enzymes involved in metabolic pathways, which can have implications for drug development targeting metabolic disorders .

Receptor Binding

The compound has been evaluated for its binding affinity to various receptors. Preliminary findings suggest that it may interact with glutamate receptors, particularly mGluR2, which are implicated in neurological conditions such as schizophrenia. In vitro assays have shown that related compounds exhibit significant modulation of mGluR2 activity, with IC50 values indicating potent effects .

Study 1: In Vitro Assessment of Enzyme Inhibition

A study conducted on CHO cells expressing recombinant human mGluR2 reported that this compound demonstrated a notable inhibitory effect on glutamate-induced calcium mobilization, suggesting its potential as a negative allosteric modulator (NAM). The IC50 value was determined to be approximately 93.2 nM .

Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of this compound. The study assessed membrane permeability and plasma stability, finding that the presence of fluorine atoms enhances membrane permeability, which is crucial for effective drug delivery systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Fluoro and methoxy groups on phenyl ring | 93.2 | mGluR2 negative allosteric modulator |

| 5-(2-fluoro-4-methoxyphenyl)-carboxylic acid | Different positioning of substituents | 6 | Potent mGluR2 NAM |

| 5-(trifluoromethoxy)-phenylacetic acid | Trifluoromethyl group instead of methoxy | N/A | Potential receptor interaction |

Properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPGAGVFVTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610291 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798563-50-5 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.